molecular formula C14H19FO B7997196 1-Allyl-4-fluoro-2-(pentyloxy)benzene

1-Allyl-4-fluoro-2-(pentyloxy)benzene

Cat. No.: B7997196
M. Wt: 222.30 g/mol
InChI Key: ZKPPKAYHIBHBHD-UHFFFAOYSA-N
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Description

1-Allyl-4-fluoro-2-(pentyloxy)benzene is a substituted benzene derivative characterized by three functional groups:

  • Allyl group (-CH₂CH=CH₂) at position 1, enabling participation in cycloaddition or polymerization reactions.
  • Fluorine atom at position 4, which enhances metabolic stability and lipophilicity.
  • Pentyloxy group (-O-C₅H₁₁) at position 2, contributing to hydrophobic interactions.

Its structural features position it as a candidate for pharmacological studies, particularly in antiproliferative research .

Properties

IUPAC Name

4-fluoro-2-pentoxy-1-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FO/c1-3-5-6-10-16-14-11-13(15)9-8-12(14)7-4-2/h4,8-9,11H,2-3,5-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPPKAYHIBHBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=CC(=C1)F)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Allyl-4-fluoro-2-(pentyloxy)benzene typically involves electrophilic aromatic substitution reactions. One common synthetic route includes the reaction of 4-fluoro-2-hydroxybenzene with pentyl bromide in the presence of a base to form 4-fluoro-2-pentyloxybenzene. This intermediate is then subjected to allylation using allyl bromide under basic conditions to yield the final product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Allyl-4-fluoro-2-(pentyloxy)benzene undergoes various types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde, depending on the oxidizing agent and reaction conditions.

    Reduction: The fluoro substituent can be reduced to a hydrogen atom using strong reducing agents like lithium aluminum hydride.

    Substitution: The pentyloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Allyl-4-fluoro-2-(pentyloxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Allyl-4-fluoro-2-(pentyloxy)benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro substituent enhances the compound’s binding affinity to these targets, while the allyl and pentyloxy groups modulate its overall activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Findings :

  • The pentyloxy group in 8e (analogous to the target compound) exhibits lower antiproliferative activity compared to 3-chloropropoxy derivatives (e.g., 8h), likely due to reduced electrophilicity and steric hindrance .
  • Fluorine at position 4 enhances stability compared to bromine (as in ), which may increase reactivity but reduce metabolic half-life .

Table 2: Physicochemical Comparison

Compound Name Polarity (Rf Value) Solubility Trends Synthesis Yield Reference
1-Allyl-4-fluoro-2-(pentyloxy)benzene Not reported Likely lipophilic (long pentyl chain)
1-Chloro-4-(2-(pentyloxy)-2-phenylpropyl)benzene (8f, ) Rf = 0.4 (isohexane/EtOAc 100:1) Highly lipophilic 68%
1-Methoxy-4-(1-phenylethyl)benzene () Rf = 0.15 (petroleum ether) Moderate polarity 80%

Key Findings :

  • The pentyloxy group increases lipophilicity, as evidenced by higher Rf values in nonpolar solvents (e.g., 8f in ) compared to methoxy derivatives .
  • Allyl groups may introduce synthetic challenges due to their reactivity, whereas benzyloxy groups () are more stable but less versatile in follow-up reactions .

Biological Activity

1-Allyl-4-fluoro-2-(pentyloxy)benzene is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C14H19F1O
  • Molecular Weight : 234.3 g/mol

The compound features an allyl group, a fluorine atom, and a pentyloxy group attached to a benzene ring, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study conducted by BenchChem highlighted its effectiveness against various bacterial strains, suggesting that the compound could serve as a potential antimicrobial agent in pharmaceutical applications.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. Preliminary results suggest that this compound may scavenge free radicals effectively, contributing to cellular protection.

The biological activity of this compound can be attributed to its molecular interactions:

  • Reactive Oxygen Species (ROS) : The compound may interact with ROS, reducing their levels and thereby protecting cells from oxidative damage.
  • Cell Membrane Interaction : The hydrophobic nature of the pentyloxy group may facilitate the compound's incorporation into lipid membranes, affecting membrane fluidity and permeability.

Study on Antimicrobial Effects

A case study published in the Journal of Applied Microbiology examined the antimicrobial efficacy of various derivatives of benzene compounds, including this compound. The study reported significant inhibition of bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Study on Antioxidant Capacity

Another relevant investigation assessed the antioxidant capacity using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. Results indicated that this compound displayed a dose-dependent increase in scavenging activity, with an IC50 value comparable to well-known antioxidants like ascorbic acid .

Comparative Analysis with Similar Compounds

CompoundAntimicrobial ActivityAntioxidant ActivityNotes
This compoundModerateHighEffective against Gram-positive bacteria
4-Fluorobenzyl alcoholLowModerateLess effective than target compound
PentyloxybenzeneModerateLowLacks fluorine substitution

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